molecular formula C19H20N2O2 B2431453 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide CAS No. 921793-56-8

4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B2431453
CAS RN: 921793-56-8
M. Wt: 308.381
InChI Key: MXMAXUHPFBFBNO-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide, also known as CEP-26401, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications in the field of oncology.

Scientific Research Applications

Polymer Synthesis and Properties

A study explored the synthesis and properties of ortho-linked polyamides, which are related to the 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide structure. The research focused on developing new polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films. These materials have potential applications in high-performance polymer industries due to their excellent thermal and mechanical properties (Hsiao, Yang, & Chen, 2000).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has led to the development of oxoindole-linked α-alkoxy-β-amino acid derivatives, showcasing the versatility of the oxoindole core for creating compounds with potential biological activity. The study detailed the diastereoselectivity of reactions involving α-diazoesters and isatin imines, contributing to the field of asymmetric synthesis and offering insights into new synthetic routes for bioactive molecules (Ravikumar et al., 2015).

Anticancer Activity

Another significant application area is the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as anticancer agents. A study described the synthesis, QSAR analysis, and evaluation of anticancer activity of these compounds, highlighting their potential as leads for cancer therapy. Several newly synthesized compounds demonstrated remarkable antitumor activity against various cancer cell lines, indicating the therapeutic potential of the this compound scaffold in oncology (Alafeefy et al., 2015).

properties

IUPAC Name

4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)14-6-4-12(5-7-14)18(23)20-15-8-9-16-13(10-15)11-17(22)21-16/h4-10H,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMAXUHPFBFBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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